molecular formula C16H17Cl2N B2877503 (2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride CAS No. 2247103-35-9

(2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride

Cat. No.: B2877503
CAS No.: 2247103-35-9
M. Wt: 294.22
InChI Key: PWNDAQDLVCBWAQ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a cyclopropyl ring and a phenyl group, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with phenylcyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylcyclopropylmethanamine derivatives.

Scientific Research Applications

(2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methanamine hydrochloride
  • (2-Phenylcyclopropyl)methanamine hydrochloride
  • (4-Chlorophenyl)methanamine hydrochloride

Uniqueness

(2-Chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride stands out due to its unique combination of a chlorophenyl group and a phenylcyclopropyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

(2-chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDAQDLVCBWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2Cl)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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